molecular formula C12H17N3O B13240987 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13240987
M. Wt: 219.28 g/mol
InChI Key: XAKZNHAVAZJJJB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an aminomethyl group, an ethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as anilines or benzylamines. This reaction is typically catalyzed by a Lewis acid, leading to the formation of γ-amino esters, which subsequently undergo lactamization and dealkoxycarbonylation to yield the desired pyrrolidinone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aminomethyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group can enhance its binding affinity to certain biological targets, while the aminomethyl group can participate in various chemical reactions, making it a versatile compound for synthetic applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3

InChI Key

XAKZNHAVAZJJJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)CN)C2=CN=CC=C2

Origin of Product

United States

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